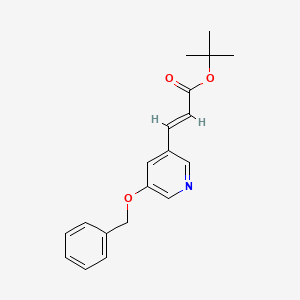
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate is an organic compound with the molecular formula C19H21NO3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
The synthesis of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and 5-(benzyloxy)pyridine-3-carbaldehyde.
Reaction Conditions: A common method involves a Wittig reaction, where the aldehyde group of 5-(benzyloxy)pyridine-3-carbaldehyde reacts with a phosphonium ylide derived from tert-butyl acrylate. This reaction is typically carried out in the presence of a base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired (E)-isomer.
Analyse Chemischer Reaktionen
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the benzyloxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The interaction with molecular targets can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
(E)-Tert-butyl 3-(5-(benzyloxy)pyridin-3-YL)acrylate can be compared with other similar compounds:
Similar Compounds: Compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate and 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine share structural similarities.
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3/b10-9+ |
InChI-Schlüssel |
GJZGULRRGDXSLQ-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


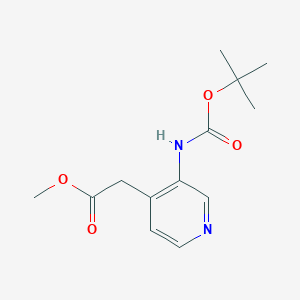
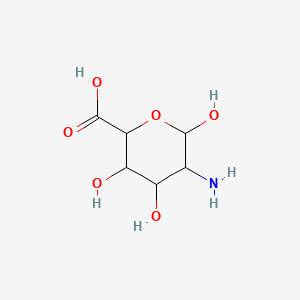
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
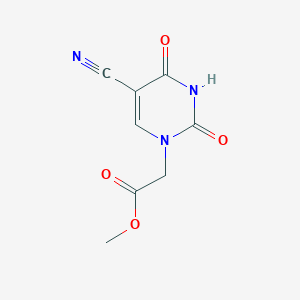
![2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid](/img/structure/B15094395.png)
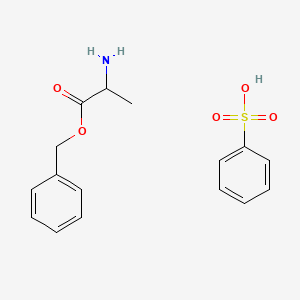





![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15094420.png)
![N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B15094423.png)
![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)
